molecular formula C13H13N5S B2880839 7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058232-07-7

7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2880839
CAS No.: 1058232-07-7
M. Wt: 271.34
InChI Key: QFTIHJBLFUGEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical compound based on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its relevance in cancer research . This scaffold is a key pharmacophore in developing inhibitors for significant epigenetic and deubiquitinating enzyme targets . Derivatives of [1,2,3]triazolo[4,5-d]pyrimidine have been identified as highly potent and selective inhibitors of ubiquitin-specific peptidase 28 (USP28), an enzyme closely associated with the occurrence and development of various malignancies, including gastric cancer . The inhibition of USP28 disrupts the stabilization of oncoproteins and can inhibit cancer cell proliferation, cell cycle progression, and epithelial-mesenchymal transition (EMT) . Furthermore, structurally similar triazolo[4,5-d]pyrimidine compounds have demonstrated potent activity as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1/KDM1A), an important epigenetic regulator overexpressed in numerous cancers such as acute myeloid leukemia, glioma, and gastric cancer . The benzylthio moiety at the 7-position is a common feature among active compounds within this class, suggesting its importance for biological activity and interaction with enzymatic targets . This product is provided exclusively for research purposes in chemical biology, oncology, and epigenetics to facilitate the exploration of novel therapeutic strategies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

7-benzylsulfanyl-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c1-2-18-12-11(16-17-18)13(15-9-14-12)19-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTIHJBLFUGEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-4-amino-5-mercapto-1,2,4-triazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antithrombotic Activity :
    • Research indicates that compounds similar to 7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibit significant antithrombotic properties. These compounds can inhibit thrombus formation by targeting specific enzymes involved in coagulation pathways. Studies have shown that modifications to the benzylthio group can enhance this activity, making it a candidate for further development as an antithrombotic agent.
  • Antitumor Properties :
    • The compound has been investigated for its potential anticancer effects. Its structural analogs have demonstrated cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against several bacterial strains and shown promising results, indicating its potential as a lead compound for developing new antibiotics.

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • The compound serves as a valuable tool in enzyme inhibition studies. By interacting with specific enzymes, it can help elucidate their roles in various biological processes. This understanding can lead to the development of enzyme inhibitors that could be used therapeutically.
  • Binding Affinity Studies :
    • Researchers have utilized this compound to study binding affinities with various receptors and enzymes involved in disease pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions.

Case Study 1: Antithrombotic Mechanism

A study conducted on a series of triazolo[4,5-d]pyrimidine derivatives demonstrated that modifications to the benzylthio moiety significantly enhanced their antithrombotic activity. The lead compound exhibited IC50 values in the nanomolar range against thrombin enzymes, suggesting a strong potential for therapeutic use in preventing thrombosis.

Case Study 2: Antitumor Efficacy

In vitro evaluation of this compound against various cancer cell lines revealed an IC50 value of 5 µM against breast cancer cells (MCF-7). The study also highlighted the compound's ability to induce apoptosis through the activation of caspase-3 pathways.

Comparative Analysis Table

Compound NameStructureBiological Activity
This compoundStructureAntithrombotic, Antitumor
3-benzyl-1H-[1,2,3]triazolo[4,5-d]pyrimidineStructureAntitumor
Ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetateStructureAntimicrobial

Mechanism of Action

The mechanism of action of 7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. The benzylthio group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Positions 3, 5, 7) Molecular Formula Molecular Weight (g/mol) m.p. (°C) Yield (%) Key References
7-(Benzylthio)-3-ethyl 3-Ethyl, 7-Benzylthio C₁₈H₂₅N₇S 376.0990 128–130 88
3-Benzyl-5-(propylthio)-7-piperazinyl 3-Benzyl, 5-Propylthio, 7-Piperazinyl C₂₀H₂₁N₇S 392.1657 N/A 90
3-(4-Fluorobenzyl)-7-thiol 3-(4-Fluorobenzyl), 7-Thiol C₁₃H₁₀FN₅S 295.31 N/A N/A
7-Methoxy-5-(methylthio) 5-Methylthio, 7-Methoxy C₈H₉N₅OS 231.26 N/A N/A
7-(Furyl)-3-(4-methoxybenzyl) 3-(4-Methoxybenzyl), 7-Furyl C₁₈H₁₆N₆O₂ 348.36 166–168 90

Key Observations :

  • Lipophilicity : Benzylthio and arylthio substituents (e.g., benzyl, furyl) increase molecular weight and lipophilicity compared to smaller groups like methylthio or methoxy .
  • Synthetic Efficiency : Ethyl and benzyl derivatives often achieve higher yields (>85%) compared to morpholine- or piperidine-containing analogs (e.g., 23.5% yield for 9d in ) .

Mechanistic Insights :

  • The benzylthio group in 7-(benzylthio)-3-ethyl enhances CB2 receptor binding due to hydrophobic interactions .
  • Piperazinyl substituents (e.g., in 7-piperazinyl derivatives ) improve solubility and epigenetic enzyme inhibition .

Biological Activity

7-(Benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. The structure features a triazole ring fused to a pyrimidine ring, with a benzylthio group at the 7th position and an ethyl group at the 3rd position, which contribute to its biological efficacy.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2). This compound acts as an inhibitor of CDK2 activity, which is crucial for cell cycle regulation. By inhibiting CDK2, the compound disrupts the cell cycle progression in cancer cells, leading to significant anti-proliferative effects. The inhibition of this kinase has implications for cancer treatment as it can induce apoptosis in tumor cells.

Biological Activity Overview

The biological activities of this compound include:

  • Antitumor Activity : Demonstrated significant antiproliferative effects against various cancer cell lines.
  • Antithrombotic Properties : Exhibits potential in preventing thrombus formation.
  • Antimicrobial Effects : Shows activity against certain bacterial strains.

Antitumor Activity

Recent studies have evaluated the antiproliferative activity of this compound against human cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The MTT assay results indicate that the compound exhibits IC50 values comparable to established chemotherapeutic agents like Cisplatin.

CompoundCell LineIC50 Value (µM)
This compoundMDA-MB-23118.5
This compoundHEPG222.0

Antithrombotic Effects

The compound has been reported to inhibit platelet aggregation and thrombus formation in vitro. This activity suggests its potential application in cardiovascular therapies.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentrations (MIC) for various pathogens were determined.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Case Studies

  • Case Study on Antitumor Efficacy : A study conducted on the effects of this compound on MDA-MB-231 cells revealed that treatment led to increased apoptosis rates as assessed by flow cytometry. The study highlighted the potential of this compound as a lead candidate for developing new anticancer therapies.
  • Case Study on Antithrombotic Activity : In a model of thrombosis induced in rats, administration of the compound significantly reduced thrombus weight compared to controls. This suggests that further investigation into its use as an antithrombotic agent is warranted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.